5-ALLYL-3-(METHYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
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Overview
Description
5-Allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core with an allyl group at the 5-position and a methylsulfanyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:
Starting Material Preparation: The starting material, 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is synthesized by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various types of chemical reactions, including:
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Cyclization: Various bifunctional reagents under reflux conditions in solvents like acetic acid or DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Allyl-substituted derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
5-Allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studying the structure-activity relationship (SAR) of triazinoindoles and their biological effects.
Chemical Biology: It serves as a probe for investigating biological pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for cell division and survival.
Comparison with Similar Compounds
Similar Compounds
3-Allylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but lacks the methylsulfanyl group.
3-Methylthio-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but lacks the allyl group.
5-Allyl-3-(methylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
5-Allyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of both the allyl and methylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
3-methylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-3-8-17-10-7-5-4-6-9(10)11-12(17)14-13(18-2)16-15-11/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJHFICBUFFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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